N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17422935
InChI: InChI=1S/C18H28BNO3/c1-16(2,3)15(21)20(8)14-12-10-9-11-13(14)19-22-17(4,5)18(6,7)23-19/h9-12H,1-8H3
SMILES:
Molecular Formula: C18H28BNO3
Molecular Weight: 317.2 g/mol

N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

CAS No.:

Cat. No.: VC17422935

Molecular Formula: C18H28BNO3

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide -

Specification

Molecular Formula C18H28BNO3
Molecular Weight 317.2 g/mol
IUPAC Name N,2,2-trimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Standard InChI InChI=1S/C18H28BNO3/c1-16(2,3)15(21)20(8)14-12-10-9-11-13(14)19-22-17(4,5)18(6,7)23-19/h9-12H,1-8H3
Standard InChI Key UZFLYGYOYUMANC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is systematically named N,2,2-trimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide under IUPAC guidelines . Its structure comprises a pivalamide group (C(CH3)3\text{C}(\text{CH}_3)_3) linked to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boron atom in the dioxaborolane group facilitates key transformations in synthetic chemistry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC18H28BNO3\text{C}_{18}\text{H}_{28}\text{BNO}_3
Molecular Weight317.2 g/mol
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C(C)(C)C
InChI KeyUZFLYGYOYUMANC-UHFFFAOYSA-N
PubChem CID155893388

The compound’s boronic ester group enhances stability against hydrolysis compared to boronic acids, making it preferable for Suzuki-Miyaura couplings.

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the dioxaborolane ring (δ\delta 1.0–1.3 ppm) and the pivalamide moiety (δ\delta 1.2–1.4 ppm for tert-butyl protons). Infrared (IR) spectroscopy confirms the presence of carbonyl (νC=O1680cm1\nu_{\text{C=O}} \approx 1680 \, \text{cm}^{-1}) and boron-oxygen (νB-O1350cm1\nu_{\text{B-O}} \approx 1350 \, \text{cm}^{-1}) stretches. Density functional theory (DFT) calculations predict a planar geometry around the boron atom, optimizing π\pi-orbital overlap with the phenyl ring .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically proceeds via a three-step sequence:

  • Amination of 2-Bromophenyl Precursors: Reaction of 2-bromoaniline with methylating agents yields N-methyl-2-bromoaniline.

  • Pivaloylation: Treatment with pivaloyl chloride introduces the pivalamide group.

  • Boronation: Suzuki-Miyaura coupling with bis(pinacolato)diboron (B2_2pin2_2) installs the dioxaborolane group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
AminationCH3_3I, K2_2CO3_3, DMF, 80°C85
PivaloylationPivaloyl chloride, Et3_3N, CH2_2Cl2_292
BoronationB2_2pin2_2, Pd(dppf)Cl2_2, KOAc, dioxane78

Mechanistic Insights

The boronylation step proceeds via oxidative addition of B2_2pin2_2 to palladium(0), followed by transmetallation and reductive elimination. The electron-withdrawing pivalamide group stabilizes the intermediate palladium complex, enhancing reaction efficiency.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key partner in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation. For example, coupling with 4-bromotoluene using Pd(PPh3_3)4_4 yields biaryl products with >90% efficiency. The steric bulk of the pivalamide group suppresses homocoupling side reactions.

Medicinal Chemistry Applications

Derivatives of this compound have been explored as protease inhibitors. The boronic ester moiety acts as a transition-state analog, binding reversibly to catalytic serine residues . Preclinical studies highlight its potential in oncology, though pharmacokinetic optimization remains ongoing.

Comparative Analysis with Structural Analogs

Trifluoromethyl-Substituted Analog

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide (CAS 2390149-58-1) exhibits enhanced electron-withdrawing effects, accelerating cross-coupling rates by 30% compared to the parent compound .

Fluoro-Substituted Derivative

The fluoro analog (C17_{17}H25_{25}BFNO3_3) shows altered regioselectivity in couplings due to fluorine’s inductive effects, favoring para-substituted products.

Future Directions and Challenges

Scalability of Synthesis

Current routes suffer from moderate yields in the boronylation step (78%). Catalyst engineering (e.g., N-heterocyclic carbene ligands) may improve efficiency.

Expanding Medicinal Applications

Ongoing studies focus on leveraging the boronic ester’s reversible binding for targeted drug delivery, particularly in boron neutron capture therapy (BNCT) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator